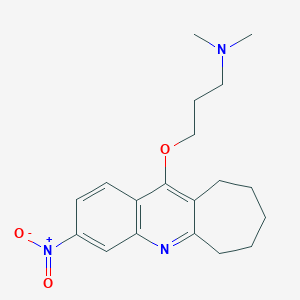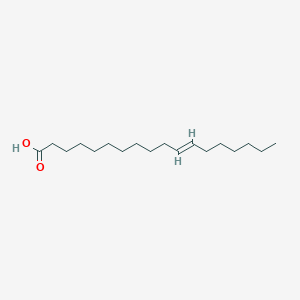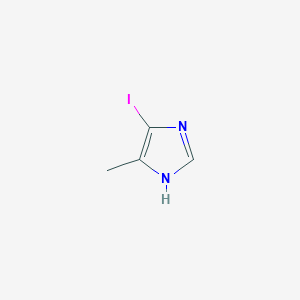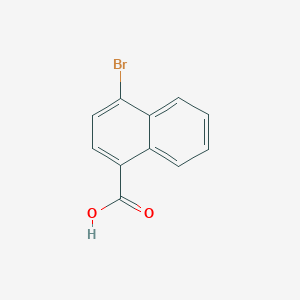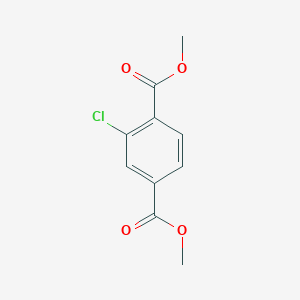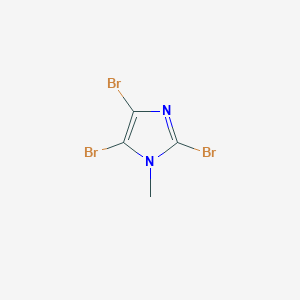
2,4,5-Tribromo-1-méthyl-1H-imidazole
Vue d'ensemble
Description
2,4,5-Tribromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H3Br3N2 and its molecular weight is 318.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Tribromo-1-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Tribromo-1-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des nucléosides
2,4,5-Tribromo-1-méthyl-1H-imidazole: est utilisé dans la synthèse des nucléosides par condensation avec des précurseurs de sucre . Ce processus est crucial pour créer des analogues de nucléosides naturels, qui peuvent être utilisés dans les thérapies antivirales et comme outils pour étudier la structure et la fonction des acides nucléiques.
Désaccoupleurs de la phosphorylation oxydative
Ce composé aurait induit un empoisonnement typique des désaccoupleurs de la phosphorylation oxydative chez le rat . La recherche dans ce domaine pourrait conduire au développement d'agents thérapeutiques qui modulent la fonction mitochondriale, pouvant traiter les troubles métaboliques.
Agents antimicrobiens et antifongiques
Les dérivés de l'imidazole, y compris le This compound, sont prometteurs comme agents antimicrobiens et antifongiques . Leur capacité à interférer avec la biosynthèse de l'ergostérol, un composant clé des membranes cellulaires fongiques, fait d'eux des candidats potentiels pour de nouveaux médicaments antifongiques.
Recherche anticancéreuse
Le motif structurel de l'imidazole est présent dans de nombreux composés ayant une activité anticancéreuse . Le groupe tribromo-méthyle pourrait être impliqué dans le développement de nouveaux agents chimiothérapeutiques, en particulier ceux ciblant l'ADN ou la tubuline.
Produits chimiques agricoles
Les dérivés de l'imidazole sont connus pour agir comme régulateurs de croissance des plantes sélectifs, fongicides et herbicides . This compound pourrait être exploré pour son efficacité dans ces applications, contribuant à la productivité agricole.
Chimie verte
Le potentiel du composé dans les applications de la chimie verte, telles que la synthèse des liquides ioniques et des carbènes N-hétérocycliques, est remarquable . Ces applications sont essentielles pour développer des procédés chimiques respectueux de l'environnement.
Recherche biochimique
Comme outil dans la recherche biochimique, ce composé peut aider à comprendre le rôle des composés contenant de l'imidazole dans les systèmes biologiques, tels que les enzymes et autres protéines .
Mécanisme D'action
Mode of Action
It’s known that 2,4,5-tribromoimidazole induces poisoning typical of uncouplers of oxidative phosphorylation in rats . This suggests that it may disrupt the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production.
Result of Action
It’s known to induce poisoning typical of uncouplers of oxidative phosphorylation in rats , which suggests that it may lead to energy depletion at the cellular level.
Action Environment
It’s recommended to handle the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
2,4,5-Tribromo-1-methyl-1H-imidazole is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with oxidative phosphorylation enzymes, where it acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, 2,4,5-Tribromo-1-methyl-1H-imidazole can form nucleosides when condensed with sugar precursors, indicating its potential role in nucleic acid metabolism .
Cellular Effects
The effects of 2,4,5-Tribromo-1-methyl-1H-imidazole on cellular processes are profound. It has been observed to induce poisoning typical of uncouplers of oxidative phosphorylation in rat models . This compound affects cell signaling pathways by altering the mitochondrial membrane potential, leading to changes in gene expression and cellular metabolism. The disruption of ATP production can result in impaired cell function and viability, highlighting the compound’s potential cytotoxic effects.
Molecular Mechanism
At the molecular level, 2,4,5-Tribromo-1-methyl-1H-imidazole exerts its effects primarily through its interaction with mitochondrial enzymes involved in oxidative phosphorylation. By uncoupling the electron transport chain, it prevents the synthesis of ATP, leading to an energy deficit within the cell . This compound may also interact with other biomolecules, such as nucleic acids, through the formation of nucleosides, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Tribromo-1-methyl-1H-imidazole can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,4,5-Tribromo-1-methyl-1H-imidazole can lead to sustained disruption of mitochondrial function, resulting in chronic energy deficits and potential cell death . The compound’s stability under different experimental conditions must be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of 2,4,5-Tribromo-1-methyl-1H-imidazole in animal models are dose-dependent. At lower doses, the compound may cause mild disruptions in cellular metabolism, while higher doses can lead to severe cytotoxic effects and even mortality . Threshold effects have been observed, where a specific dosage range results in a significant increase in toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and potential therapeutic applications.
Metabolic Pathways
2,4,5-Tribromo-1-methyl-1H-imidazole is involved in metabolic pathways related to oxidative phosphorylation and nucleic acid metabolism. Its interaction with mitochondrial enzymes disrupts the normal flow of electrons in the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The formation of nucleosides suggests that the compound may also influence nucleotide synthesis and degradation pathways.
Transport and Distribution
Within cells and tissues, 2,4,5-Tribromo-1-methyl-1H-imidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of 2,4,5-Tribromo-1-methyl-1H-imidazole is primarily within the mitochondria, where it exerts its uncoupling effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific mitochondrial compartments, influencing its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2,4,5-tribromo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347995 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-91-4 | |
| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


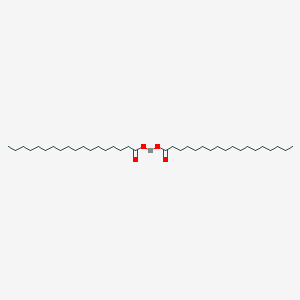




![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
